3-[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-2-yl]pyridine
Description
3-[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring bonded to a pyridine ring, with a 2,4-dimethoxy-3-methylphenyl group attached to the piperidine
Properties
IUPAC Name |
3-[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-19(23-2)10-9-17(20(15)24-3)14-22-12-5-4-8-18(22)16-7-6-11-21-13-16/h6-7,9-11,13,18H,4-5,8,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNWMYULLZXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCCCC2C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the 2,4-Dimethoxy-3-Methylphenyl Group: This step involves a nucleophilic substitution reaction where the 2,4-dimethoxy-3-methylphenyl group is introduced to the piperidine ring.
Formation of the Pyridine Ring: The pyridine ring is then attached to the piperidine ring through a coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of oxygen-containing groups.
Substitution: Substituted derivatives where the nucleophile replaces a leaving group on the piperidine ring.
Scientific Research Applications
3-[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-2-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Research: It is investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: A compound with similar structural features but different functional groups.
3-(3,4-Dimethoxyphenyl)-1-propanol: Another compound with a similar aromatic ring structure but different side chains.
Uniqueness
3-[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-2-yl]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
